
Spectroscopic Characterization of 1,1,1-
Trichloroacetone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1,1,1-Trichloroacetone

CAS No.: 72497-18-8

Cat. No.: B7771903

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1,1-
Trichloroacetone (also known as 1,1,1-trichloropropan-2-one), a halogenated ketone of

significant interest in synthetic chemistry and as a potential environmental contaminant. This

document is intended for researchers, scientists, and drug development professionals, offering

an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features, the

causality behind experimental choices, and the practical application of this data in compound

identification and characterization.

Introduction: The Molecular Profile of 1,1,1-
Trichloroacetone
1,1,1-Trichloroacetone (CAS No. 918-00-3) is a colorless liquid with the chemical formula

C₃H₃Cl₃O.[1][2] Its structure, featuring a methyl group adjacent to a carbonyl group which is in

turn bonded to a trichloromethyl group, gives rise to a unique spectroscopic fingerprint.

Understanding this fingerprint is paramount for its unambiguous identification, purity
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assessment, and for monitoring its presence in various matrices. This guide will dissect the key

features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing a foundational understanding

for laboratory professionals.

Caption: Molecular structure of 1,1,1-Trichloroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1,1,1-Trichloroacetone, both ¹H and ¹³C NMR provide critical structural

information.

¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen

atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic

environment. Electron-withdrawing groups, such as the carbonyl and trichloromethyl groups in

1,1,1-Trichloroacetone, deshield adjacent protons, causing their resonance to appear at a

higher chemical shift (downfield).

Experimental Protocol:

Sample Preparation: A dilute solution of 1,1,1-Trichloroacetone (approximately 0.05 mL) is

prepared in a deuterated solvent (e.g., 0.5 mL of chloroform-d, CDCl₃) to avoid solvent

interference in the spectrum.[3] Tetramethylsilane (TMS) is typically added as an internal

standard for chemical shift referencing (δ = 0.0 ppm).

Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a

300 MHz instrument.[3]

Data Acquisition: A sufficient number of scans are acquired to obtain a high signal-to-noise

ratio.

Data Processing: The resulting free induction decay (FID) is Fourier-transformed to yield the

frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

Data and Interpretation:
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The ¹H NMR spectrum of 1,1,1-Trichloroacetone is characterized by a single sharp peak.

Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

-CH₃ 2.638 Singlet 3H

Data sourced from

ChemicalBook.[3]

The presence of a single peak at 2.638 ppm confirms the three equivalent protons of the

methyl group.[3] The downfield shift from a typical methyl group (around 0.9 ppm) is a direct

consequence of the strong deshielding effect of the adjacent carbonyl group. The signal

appears as a singlet because there are no adjacent protons to cause spin-spin splitting.

Caption: Workflow for ¹H NMR analysis of 1,1,1-Trichloroacetone.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy probes the carbon atoms in a molecule. The

chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of

attached atoms. Carbonyl carbons are significantly deshielded and appear at very high

chemical shifts, typically in the range of 190-220 ppm.

Experimental Protocol:

Sample Preparation: A more concentrated sample of 1,1,1-Trichloroacetone in a deuterated

solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Instrumentation: The spectrum is acquired on an NMR spectrometer, often at a frequency of

around 75 MHz for a 300 MHz proton instrument.

Data Acquisition: A larger number of scans and proton decoupling are employed to enhance

the signal-to-noise ratio and simplify the spectrum by removing C-H splitting.

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Data and Interpretation:
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The proton-decoupled ¹³C NMR spectrum of 1,1,1-Trichloroacetone is expected to show two

distinct signals. While a specific public domain spectrum with explicitly assigned shifts is not

readily available, the expected chemical shift ranges for the two carbon environments can be

predicted based on established principles.

Carbon Assignment Predicted Chemical Shift (δ) in ppm

-CH₃ ~30-40

C=O >190

-CCl₃ ~90-100

The carbonyl carbon is expected to resonate significantly downfield, likely above 190 ppm,

which is characteristic of ketones. The methyl carbon will appear at a much lower chemical

shift, though still deshielded compared to a simple alkane due to the adjacent carbonyl group.

The carbon of the trichloromethyl group is also expected to be significantly downfield due to the

presence of three electronegative chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a

molecule, which corresponds to its vibrational transitions. Specific functional groups exhibit

characteristic absorption bands at particular wavenumbers, making IR an excellent tool for

functional group identification.

Experimental Protocol:

Sample Preparation: For a liquid sample like 1,1,1-Trichloroacetone, the spectrum can be

conveniently obtained as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.
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Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal quality.

Data Processing: The sample spectrum is ratioed against the background to generate the

final transmittance or absorbance spectrum.

Data and Interpretation:

The IR spectrum of 1,1,1-Trichloroacetone is dominated by a strong absorption band

characteristic of the carbonyl group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~1740 C=O stretch Strong

~2900-3000 C-H stretch (methyl) Medium

~1350-1450 C-H bend (methyl) Medium

~700-800 C-Cl stretch Strong

Note: The C=O stretch value is

an estimation based on typical

values for halogenated

ketones. The presence of

electronegative halogens on

the α-carbon tends to increase

the C=O stretching frequency.

The most prominent feature is the strong carbonyl (C=O) stretching absorption. In simple

aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, the presence of the

electron-withdrawing trichloromethyl group is expected to shift this band to a higher

wavenumber. The spectrum will also show C-H stretching and bending vibrations from the

methyl group and strong absorptions corresponding to the C-Cl stretching modes.

Mass Spectrometry (MS): Unraveling Molecular
Weight and Fragmentation
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Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-

charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is

bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and

various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-

vacuum source of the mass spectrometer, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a beam of electrons (typically at 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by

a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Data and Interpretation:

The mass spectrum of 1,1,1-Trichloroacetone provides its molecular weight and a

characteristic fragmentation pattern. The molecular weight of 1,1,1-Trichloroacetone is 161.41

g/mol .[4]
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m/z Relative Intensity Proposed Fragment

43.0 100.0 [CH₃CO]⁺ (Acetyl cation)

83.0 8.2 [CCl₃]⁺ (Trichloromethyl cation)

85.0 5.3 [CCl₃+2]⁺

97.0 7.8 [CH₂CCl₂]⁺

99.0 5.1 [CH₂CCl₂+2]⁺

117.0 3.3 [M - C₂H₃O]⁺ or [M - CH₃CO]⁺

119.0 3.1
[M - C₂H₃O+2]⁺ or [M -

CH₃CO+2]⁺

125.0 11.5 [M - Cl]⁺

127.0 7.4 [M - Cl+2]⁺

Data sourced from

ChemicalBook.[3]

The mass spectrum is dominated by the base peak at m/z 43, which corresponds to the highly

stable acetyl cation ([CH₃CO]⁺). This is a result of α-cleavage, a common fragmentation

pathway for ketones, between the carbonyl carbon and the trichloromethyl carbon. Another

significant fragmentation is the loss of a chlorine atom to give the peak at m/z 125. The

presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic

isotopic patterns for chlorine-containing fragments. For example, the peak at m/z 127 is the

isotopic peak for the [M - Cl]⁺ fragment containing one ³⁷Cl atom.
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Caption: Key fragmentation pathways of 1,1,1-Trichloroacetone in EI-MS.

Conclusion
The spectroscopic data of 1,1,1-Trichloroacetone provides a clear and consistent picture of its

molecular structure. The ¹H NMR spectrum reveals the presence of a deshielded methyl group,

while the ¹³C NMR confirms the carbonyl and trichloromethyl environments. The IR spectrum is

characterized by a strong carbonyl absorption, and the mass spectrum is dominated by

fragments resulting from α-cleavage. This comprehensive spectroscopic profile serves as a

valuable reference for the identification and characterization of 1,1,1-Trichloroacetone in

various scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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